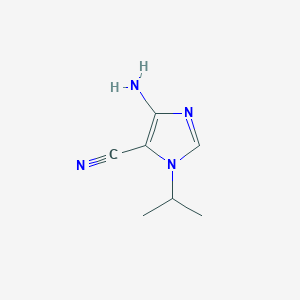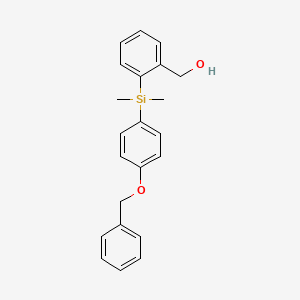
1-Ethyl-5-phenyl-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-phenyl-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structural features, which include an ethyl group at the first position and a phenyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-phenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of materials with specific properties, such as conductive polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenyl-1H-imidazole
- 5-Phenyl-1H-imidazole
- Benzimidazole
- Indole derivatives
Comparison: 1-Ethyl-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-Phenyl-1H-imidazole and 5-Phenyl-1H-imidazole, the ethyl group at the first position can influence the compound’s reactivity and binding affinity. Benzimidazole and indole derivatives, while structurally related, possess different heterocyclic frameworks, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
24463-50-1 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-ethyl-5-phenylimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-13-9-12-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
AIUBMIGBGSCTRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


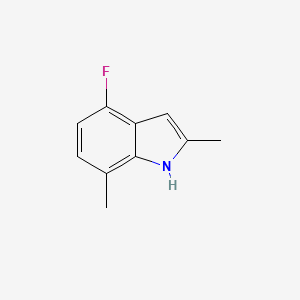
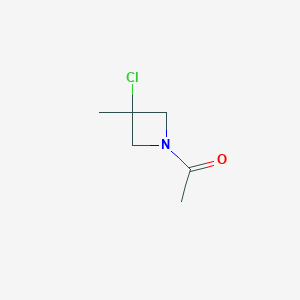
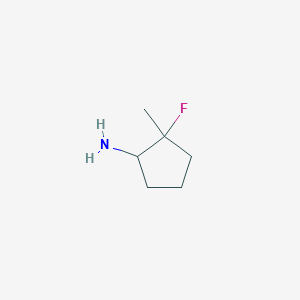


![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
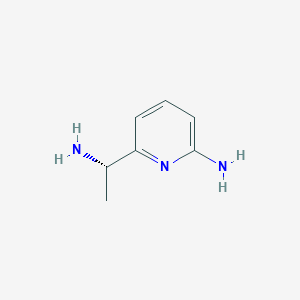
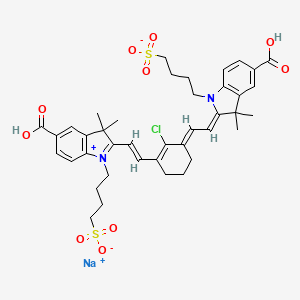
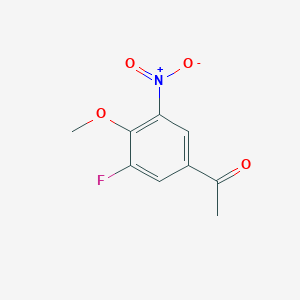
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
